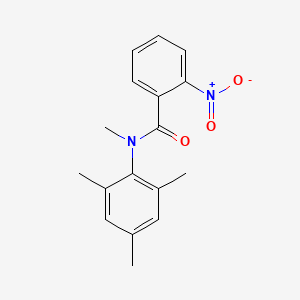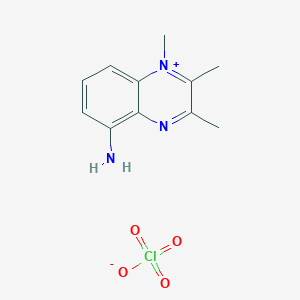
Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate is a chemical compound with the molecular formula C₁₁H₁₄N₃ClO₄ It is a derivative of quinoxaline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely follow similar principles to laboratory synthesis, with optimization for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups on the quinoxaline ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for controlling the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce quinoxaline derivatives with altered electronic properties.
科学的研究の応用
Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate exerts its effects is not well-documented. like other quinoxaline derivatives, it may interact with various molecular targets and pathways, influencing biological processes through binding to specific receptors or enzymes.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, which lacks the amino and methyl substitutions.
5-Nitroquinoxaline: A derivative with a nitro group instead of an amino group.
2,3-Dimethylquinoxaline: A derivative with methyl groups at different positions.
Uniqueness
Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the amino group and multiple methyl groups can affect its electronic properties and interactions with other molecules.
特性
CAS番号 |
61149-75-5 |
|---|---|
分子式 |
C11H14ClN3O4 |
分子量 |
287.70 g/mol |
IUPAC名 |
1,2,3-trimethylquinoxalin-1-ium-5-amine;perchlorate |
InChI |
InChI=1S/C11H13N3.ClHO4/c1-7-8(2)14(3)10-6-4-5-9(12)11(10)13-7;2-1(3,4)5/h4-6,12H,1-3H3;(H,2,3,4,5) |
InChIキー |
RNJXYZMHAQJTEK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2[N+](=C1C)C)N.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)

![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)
methanone](/img/structure/B14592069.png)
![N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14592082.png)
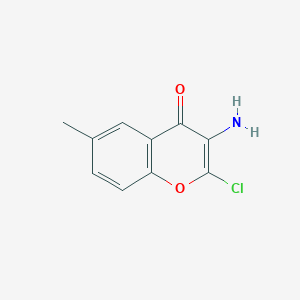
![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)
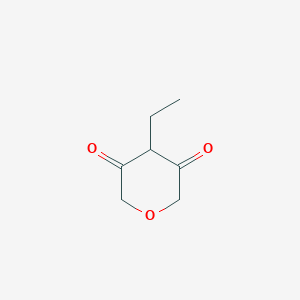
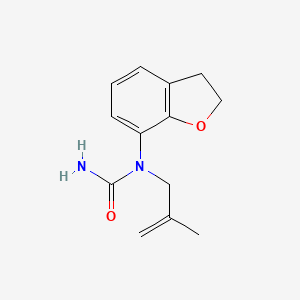
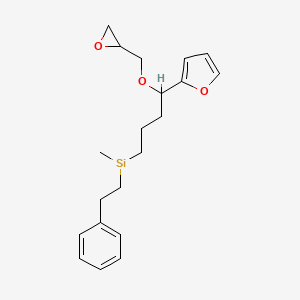
![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)
